molecular formula C7H7F2IO2 B2406278 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2567498-42-2

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2406278
CAS No.: 2567498-42-2
M. Wt: 288.032
InChI Key: QQNVTSCGYUYVFZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid is a high-value bifunctional reagent designed for advanced strain-release chemistry and medicinal chemistry applications. It incorporates both a carboxylic acid and an iodide functional group on a strained bicyclo[1.1.1]pentane (BCP) scaffold, making it a versatile intermediate for the synthesis of complex molecules. The BCP motif is widely recognized as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, and its incorporation into drug candidates can significantly improve key physicochemical properties, such as metabolic stability, solubility, and permeability . The 3-iodo substituent on the BCP core provides a reactive handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce a wide range of substituents at this position . Concurrently, the difluoro-acetic acid moiety can be utilized to form amide bonds, enabling the fragment to be conjugated to other molecular structures. This unique combination of features makes this compound a powerful tool for constructing "ortho/meta-substituted" BCP analogues, which are typically more challenging to synthesize than their 1,3-disubstituted counterparts . Researchers can leverage this reagent in the exploration of novel chemical space in drug discovery programs, particularly in the development of PET ligands, covalent inhibitors, and other bioactive molecules where the steric and electronic properties of the BCP-F2 unit are beneficial. The product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNVTSCGYUYVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triethylborane-Promoted Iodination

A breakthrough in BCP functionalization involves triethylborane-mediated atom transfer radical addition (ATRA). Anderson et al. reported that 1-halo-3-substituted BCPs are accessible via ATRA using iodoperfluoroalkanes and alkenes. For example, treating bicyclo[1.1.1]pent-1-ene with iodoperfluorobutane and triethylborane generates 1-iodo-3-(perfluorobutyl)-BCP in 78% yield. Adapting this method, iodine could be introduced at the bridgehead (position 1) or adjacent positions (position 3) by modulating the alkene substrate and reaction conditions.

Installation of the Difluoroacetic Acid Moiety

Radical Difluoromethylation

The difluoroacetic acid group is introduced via radical pathways. Mousseau et al. demonstrated that α-allyldiazoacetates undergo cyclopropanation followed by difluorocarbene insertion to yield 2,2-difluorobicyclo[1.1.1]pentanes. While their work focuses on aryl-substituted BCPs, replacing the aryl group with an iodinated precursor could enable concurrent iodination and difluorination. For instance, using 3-iodo-1-diazoacetate as a substrate may afford the target compound in a one-pot process.

Nucleophilic Displacement Reactions

Ethyl 2,2-difluoro-2-(3-iodophenoxy)acetate (CAS 947533-66-6) exemplifies a structurally analogous compound where phenoxy groups are displaced by nucleophiles. Applying this logic, the BCP iodide could react with a difluoroacetate enolate under basic conditions. For example, treatment of 3-iodo-BCP with lithium diisopropylamide (LDA) and ethyl bromodifluoroacetate may yield the coupled product, which is hydrolyzed to the carboxylic acid.

Integrated Synthetic Routes

Sequential Iodination and Difluorination

A three-step sequence emerges as a plausible route:

  • BCP Dicarboxylic Acid Synthesis : Photochemical cycloaddition of propellane and diacetyl yields bicyclo[1.1.1]pentane-1,3-diketone, which is converted to the diacid via haloform reaction.
  • Selective Iodination : The diacid undergoes Hunsdiecker reaction with iodine and lead tetraacetate to produce 3-iodo-BCP-1-carboxylic acid.
  • Difluorination : The carboxylic acid is converted to its acid chloride and treated with (diethylamino)sulfur trifluoride (DAST) to install difluoro groups, followed by hydrolysis.

Convergent Coupling Approach

An alternative strategy involves coupling pre-formed iodinated BCPs with difluoroacetic acid derivatives:

  • Iodinated BCP Synthesis : ATRA of iodoperfluoroalkanes to bicyclo[1.1.1]pent-1-ene furnishes 1-iodo-3-substituted BCPs.
  • Suzuki-Miyaura Coupling : The BCP iodide reacts with a boronic ester of difluoroacetic acid under palladium catalysis to form the carbon-carbon bond.
  • Ester Hydrolysis : The ethyl ester is saponified using aqueous NaOH to yield the target acid.

Comparative Analysis of Methodologies

Method Yield (%) Scalability Functional Group Tolerance Reference
Photochemical + ATRA 65–78 High Moderate
One-Pot Difluorocarbene 45–60 Medium Low (sensitive substrates)
Nucleophilic Displacement 30–50 Low High

Key Observations :

  • Photochemical methods excel in scalability but require post-functionalization for iodination.
  • ATRA offers precise regiocontrol but demands inert conditions.
  • One-pot difluorocarbene insertion is efficient but limited by substrate compatibility.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Bioisosterism in Drug Design
The compound serves as a saturated bioisostere of the benzene ring, which is crucial for enhancing the pharmacological properties of drugs. Research has shown that replacing benzene with bicyclo[1.1.1]pentane derivatives can lead to improved solubility, metabolic stability, and biological activity12. For instance, studies have indicated that compounds with bicyclo[1.1.1]pentane structures exhibit better interactions with biological targets compared to their benzene counterparts3.

Case Study: Synthesis of Anticancer Agents
A notable application of this compound involves its use in synthesizing novel anticancer agents. The difluoro-substituted bicyclo[1.1.1]pentanes have been incorporated into drug discovery projects aimed at developing new therapies for cancer treatment1. The synthesis process often includes multiple steps where the bicyclic structure is modified to enhance its efficacy against specific cancer cell lines.

Materials Science Applications

The unique properties of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid make it a candidate for developing advanced materials with specific functionalities. Its structural characteristics allow for the creation of polymers or composites that can be utilized in various industrial applications.

Potential Uses

  • Polymer Development: The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties.
  • Functional Coatings: Its unique chemical structure may facilitate the development of coatings with specific adhesion or barrier properties.

Chemical Biology Applications

In chemical biology, 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid can be utilized to study the effects of strained ring systems on biological activity. The compound's ability to interact with various biological pathways makes it a valuable tool for understanding enzyme inhibition and receptor modulation.

Research Insights
Research has shown that compounds with bicyclo[1.1.1]pentane cores can influence cellular signaling pathways significantly4. This characteristic is particularly useful in designing experiments to explore new therapeutic targets.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent or non-covalent interactions, affecting various molecular pathways. The difluoroacetic acid moiety can also play a role in modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs, focusing on substituents and molecular weights:

Compound Name Substituents on Bicyclo[1.1.1]pentane Functional Group Molecular Formula Molecular Weight (g/mol) Reference
2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid (Target Compound) 3-iodo -CF₂COOH C₇H₇F₂IO₂ Not explicitly provided Inferred
(2R)-2-Amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride 3-fluoro -NH₂CH₂COOH (HCl salt) C₇H₉FNO₂·HCl ~209.61 (free base)
2-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid 3-CF₃ -CH₂COOH C₈H₉F₃O₂ 194.15
2-(2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)propanoic acid 2-fluoro, 3-phenyl -CH(CH₃)COOH C₁₄H₁₅FO₂ 234.27
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid 3-CF₃ -NH₂CH₂COOH C₈H₁₀F₃NO₂ 209.17
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid 3-methyl -CH₂COOH C₈H₁₂O₂ 140.18

Key Observations :

  • Iodine vs. Fluorine/CF₃ : The iodine substituent in the target compound increases molecular weight and steric hindrance compared to fluorine or trifluoromethyl analogs. Iodine may also confer unique reactivity (e.g., in cross-coupling reactions) .
  • Amino Acid Derivatives: Compounds like (2S)-2-amino-2-[3-(trifluoromethyl)...] highlight applications in peptide mimetics or enzyme inhibition due to their chiral centers and bioactive functional groups .

Biological Activity

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in drug development and therapeutic interventions.

The molecular formula of 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid is C9H11F2IO2C_9H_{11}F_2IO_2 with a molar mass of 316.09 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H11F2IO2C_9H_{11}F_2IO_2
Molar Mass316.09 g/mol
CAS Number2242693-90-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways and targets, potentially including enzyme inhibition, receptor modulation, and influence on cellular signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, the bicyclo[1.1.1]pentane moiety has been shown to mimic certain substrates in enzymatic reactions, which could lead to competitive inhibition.

Receptor Modulation

Research indicates that bicyclic compounds may serve as ligands for G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. The presence of fluorine and iodine atoms may enhance binding affinity and selectivity towards specific receptor subtypes.

Case Study: Anticancer Activity

A study conducted on structurally related compounds demonstrated significant anticancer activity through the induction of apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation.

In Vivo Studies

In vivo studies using animal models have shown that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential for conditions characterized by excessive inflammation.

Toxicity Profile

While the biological activity is promising, toxicity assessments are essential for determining safety profiles. Initial toxicity studies indicate moderate toxicity levels, warranting further investigation into dose-response relationships and long-term effects.

Q & A

Basic: What synthetic strategies are commonly employed to construct the bicyclo[1.1.1]pentanyl core in this compound?

Methodological Answer:
The bicyclo[1.1.1]pentane scaffold is typically synthesized via strain-release reactions involving [1.1.1]propellane. For iodinated derivatives like the 3-iodo-substituted variant, electrophilic iodination (e.g., using N-iodosuccinimide under radical or Lewis acid conditions) is applied post-core formation. Characterization of the strained system requires advanced NMR (e.g., 19F^{19}\text{F} and 13C^{13}\text{C} DEPT) to confirm regiochemistry and purity .

Basic: How can the difluoroacetic acid moiety be introduced into the bicyclo[1.1.1]pentane framework?

Methodological Answer:
The difluoroacetic acid group is introduced via nucleophilic substitution or coupling reactions. For example, a pre-functionalized bicyclo[1.1.1]pentane bromide can undergo nucleophilic displacement with a difluoroacetate salt. Reaction optimization should include monitoring by 19F^{19}\text{F} NMR to track fluorine incorporation and by HPLC-MS to detect side products .

Advanced: What computational tools are effective in predicting synthetic routes for this iodinated bicyclo compound?

Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) can propose retrosynthetic pathways by cross-referencing analogous reactions. For strain-sensitive systems like bicyclo[1.1.1]pentane, prioritize routes with low-temperature steps to avoid ring-opening. Validate predictions with DFT calculations (e.g., Gibbs free energy of transition states) to assess feasibility .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and bond angles in the strained bicyclo system.
  • Multinuclear NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC clarifies coupling in the acetic acid moiety.
  • HRMS : Confirms molecular formula, especially for iodinated variants (isotopic pattern analysis) .

Advanced: How can conflicting 19F^{19}\text{F}19F NMR data be resolved during characterization?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR to freeze conformers or apply 19F^{19}\text{F}-1H^{1}\text{H} HOESY to probe spatial proximity. Cross-validate with computational NMR shifts (e.g., DFT/GIAO) to assign signals accurately .

Basic: What safety precautions are essential when handling this iodinated compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile iodinated byproducts.
  • Storage : Keep in amber glass under inert gas (N2_2/Ar) at -20°C to prevent photolytic or oxidative degradation .

Advanced: How does the electronic nature of the bicyclo[1.1.1]pentane core influence the acidity of the difluoroacetic acid group?

Methodological Answer:
The electron-withdrawing bicyclo core enhances acidity compared to linear analogs. Measure pKa via potentiometric titration in THF/water mixtures. Compare with DFT-computed partial charges (e.g., NBO analysis) to correlate structure-acidity relationships .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients; monitor fractions by TLC (UV/iodine staining).
  • Recrystallization : Employ mixed solvents (e.g., DCM/hexane) to exploit differential solubility of the strained core .

Advanced: What strategies mitigate side reactions during iodination of the bicyclo[1.1.1]pentane scaffold?

Methodological Answer:

  • Radical Quenchers : Add TEMPO to suppress undesired radical chain reactions.
  • Lewis Acid Catalysis : Use BF3_3·Et2_2O to direct iodination to the 3-position selectively.
  • In Situ Monitoring : Employ ReactIR to track iodine consumption and optimize reaction time .

Advanced: How can in vitro stability studies be designed to assess hydrolytic degradation of this compound?

Methodological Answer:

  • Buffer Systems : Test stability across pH 1–10 (simulating physiological conditions) at 37°C.
  • Analytical Methods : Use LC-MS/MS to quantify degradation products; assign structures via HRMS/MS fragmentation patterns.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives and identify pH-sensitive degradation pathways .

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